N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, difluoromethyl, and methylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dichlorophenyl, difluoromethyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, fluorinating agents, and coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylphenyl group may yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Comparison: Compared to similar compounds, N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group, in particular, may enhance its stability and bioavailability compared to compounds with other substituents.
Properties
Molecular Formula |
C21H14Cl2F2N4O |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H14Cl2F2N4O/c1-11-2-4-12(5-3-11)17-9-18(19(24)25)29-20(27-17)14(10-26-29)21(30)28-16-7-6-13(22)8-15(16)23/h2-10,19H,1H3,(H,28,30) |
InChI Key |
JCUSTICSRQBTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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